Cas no 84797-37-5 (3-{imidazo1,2-apyridin-3-yl}propanoic acid)

3-{imidazo1,2-apyridin-3-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Imidazo<1,2-a>pyridin-3-yl)propanoic acid
- 3-{imidazo1,2-apyridin-3-yl}propanoic acid
- SCHEMBL9850780
- DB-338967
- 3-(IMIDAZOPYRIDIN-3-YL)PROPANOIC ACID
- 84797-37-5
-
- インチ: InChI=1S/C9H9N3O2/c13-8(14)3-5-12-6-11-7-2-1-4-10-9(7)12/h1-2,4,6H,3,5H2,(H,13,14)
- InChIKey: BGONTDXMVZSNRK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 191.069476538Da
- どういたいしつりょう: 191.069476538Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-{imidazo1,2-apyridin-3-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858762-2.5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-1858762-0.1g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.1g |
$956.0 | 2023-09-18 | ||
Enamine | EN300-1858762-5.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 5g |
$3147.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1952843-1g |
Imidazo[1,2-a]pyridine-3-propanoic acid |
84797-37-5 | 98% | 1g |
¥13132.00 | 2024-07-28 | |
Enamine | EN300-1858762-10.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1858762-0.5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-1858762-0.25g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1858762-1.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 1g |
$1086.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1952843-100mg |
Imidazo[1,2-a]pyridine-3-propanoic acid |
84797-37-5 | 98% | 100mg |
¥14451.00 | 2024-07-28 | |
Enamine | EN300-1858762-5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 5g |
$3147.0 | 2023-09-18 |
3-{imidazo1,2-apyridin-3-yl}propanoic acid 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
3-{imidazo1,2-apyridin-3-yl}propanoic acidに関する追加情報
Introduction to 3-{imidazo[1,2-apyridin-3-yl}propanoic acid (CAS No. 84797-37-5) in Modern Chemical and Pharmaceutical Research
3-{imidazo[1,2-apyridin-3-yl}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 84797-37-5, represents a significant compound in the realm of medicinal chemistry and bioorganic synthesis. This heterocyclic derivative, featuring a fused imidazo[1,2-a]pyridine core linked to a propanoic acid moiety, has garnered considerable attention due to its structural versatility and potential pharmacological applications. The compound’s unique architecture positions it as a valuable scaffold for the development of novel therapeutic agents targeting various biological pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, renowned for its ability to interact with multiple biological targets, including enzymes and receptors. Its aromatic system provides a favorable electronic environment for hydrogen bonding and hydrophobic interactions, making it an ideal candidate for designing molecules with high binding affinity. In particular, the 3-{imidazo[1,2-apyridin-3-yl}propanoic acid structure combines the favorable properties of the imidazo[1,2-a]pyridine ring system with the functionalization potential of the propanoic acid side chain. This combination has been exploited in recent years to develop compounds with enhanced pharmacokinetic profiles and reduced toxicity.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid as a lead compound. Studies utilizing virtual screening and docking simulations have demonstrated its potential as an inhibitor of kinases and other enzyme targets implicated in cancer and inflammatory diseases. The propanoic acid moiety serves as a critical pharmacophore, enabling precise tuning of solubility and metabolic stability while maintaining strong binding interactions with biological targets. These findings have spurred interest in synthesizing derivatives of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid to optimize its therapeutic potential.
The synthesis of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps include condensation reactions between imidazo[1,2-a]pyridine derivatives and β-keto esters or acetoacetates to introduce the propanoic acid side chain. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, enabling higher yields and cleaner reaction profiles. The ability to modify both the imidazo[1,2-a]pyridine core and the propanoic acid group allows for extensive structural diversification, facilitating the exploration of novel analogs with tailored biological activities.
In the context of drug development, 3-{imidazo[1,2-apyridin-3-yl}propanoic acid has been investigated for its potential role in modulating pathways relevant to neurological disorders. Preclinical studies have suggested that derivatives of this compound may exhibit neuroprotective effects by interacting with receptors such as sigma-1 receptors (S1Rs) and N-methyl-D-aspartate (NMDA) receptors. The S1R receptor is particularly noteworthy due to its involvement in synaptic plasticity and stress response mechanisms. By targeting this receptor system, compounds like 3-{imidazo[1,2-apyridin-3-yl}propanoic acid may offer therapeutic benefits in conditions such as Alzheimer’s disease and traumatic brain injury.
The propanoic acid side chain in 3-{imidazo[1,2-apyridin-3-yl}propanoic acid also contributes to its potential as a drug candidate by influencing pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Computational studies have demonstrated that modifications to this moiety can significantly impact solubility and permeability parameters essential for oral bioavailability. For instance, introducing hydrophilic substituents into the propanoic acid group can enhance water solubility while maintaining binding affinity to biological targets. Such fine-tuning strategies are critical for advancing candidates from preclinical stages to clinical trials.
Recent publications have also explored the use of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid as a building block for more complex drug candidates through bioconjugation techniques. By linking this scaffold to biomolecules such as peptides or antibodies via click chemistry reactions involving azides and alkynes, researchers have generated targeted therapeutics with improved specificity and efficacy. These bioconjugates hold promise for applications in oncology and immunotherapy by leveraging the inherent binding properties of 3-{imidazo[1,2-a]pyridine derivatives while enhancing delivery systems through targeted carriers.
The growing interest in 3-{imidazo[1,2-apyridin-3-yl}propanoic acid underscores its versatility as a pharmacological toolkit. Its ability to serve as a scaffold for diverse therapeutic interventions makes it an attractive molecule for medicinal chemists seeking novel drug candidates. As research continues to uncover new biological functions associated with imidazo[1,2-a]pyridines and their derivatives,84797-37-5 will likely remain at the forefront of academic and industrial investigations into next-generation therapeutics.
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